Home > Products > Screening Compounds P69004 > antithrombin III Glasgow
antithrombin III Glasgow - 115299-92-8

antithrombin III Glasgow

Catalog Number: EVT-1509048
CAS Number: 115299-92-8
Molecular Formula: O5STi
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antithrombin III Glasgow is a variant of the natural anticoagulant protein antithrombin III, which plays a crucial role in regulating blood coagulation. Antithrombin III is primarily synthesized in the liver and functions as a serine protease inhibitor, specifically targeting thrombin and factor Xa, among others. The Glasgow variant is characterized by specific mutations that can affect its functional properties and interactions with heparin, a glycosaminoglycan that enhances its anticoagulant activity.

Source

Antithrombin III is derived from the SERPINC1 gene located on chromosome 1. The Glasgow variant arises from genetic mutations that alter its structure and function, potentially leading to varying clinical implications, particularly in thrombotic disorders.

Classification

Antithrombin III belongs to the serpin (serine protease inhibitor) superfamily. It is classified based on its ability to inhibit serine proteases involved in the coagulation cascade. Variants like Glasgow may exhibit altered binding affinities or functional characteristics compared to the wild-type protein.

Synthesis Analysis

Methods

Antithrombin III is synthesized as an immature polypeptide consisting of 464 amino acids. Post-translational modifications include cleavage of 32 amino acids from the N-terminal region to yield the mature protein, which consists of 432 amino acids. The synthesis occurs primarily in hepatocytes and involves several steps:

  1. Transcription: The SERPINC1 gene is transcribed into messenger RNA.
  2. Translation: The mRNA is translated into a precursor protein in the rough endoplasmic reticulum.
  3. Post-translational Modifications: The precursor undergoes glycosylation and cleavage, resulting in the mature protein.

Technical Details

The mature antithrombin III contains three disulfide bonds formed by six cysteine residues, contributing to its structural stability. Variants like Glasgow may arise due to point mutations or deletions within the SERPINC1 gene, affecting protein folding and function.

Molecular Structure Analysis

Structure

Antithrombin III has a characteristic structure comprising three beta-sheets and nine alpha-helices, with a reactive center loop that interacts with target proteases. The reactive site loop is critical for its inhibitory function and contains key residues that facilitate binding to thrombin and factor Xa.

Data

  • Molecular Weight: Approximately 58 kDa for the mature protein.
  • Isoforms: Antithrombin III can exist as alpha-antithrombin (with fewer glycosylation sites) and beta-antithrombin (with more extensive glycosylation), influencing its affinity for heparin.
Chemical Reactions Analysis

Reactions

Antithrombin III functions through a mechanism involving the formation of an irreversible complex with target proteases:

  1. Binding: The reactive center loop of antithrombin III binds to the active site of thrombin or factor Xa.
  2. Inhibition: This binding results in conformational changes that inhibit protease activity.
  3. Complex Formation: The antithrombin-protease complex is then removed from circulation by hepatic clearance mechanisms.

Technical Details

The presence of heparin significantly enhances the reaction rate between antithrombin III and its targets, increasing inhibition efficacy up to 1000-fold through allosteric activation.

Mechanism of Action

Process

The mechanism by which antithrombin III inhibits coagulation involves several steps:

  1. Initial Binding: Heparin binds to the heparin-binding domain on antithrombin III, promoting a conformational change.
  2. Increased Affinity: This change increases antithrombin's affinity for thrombin and factor Xa.
  3. Formation of Inactive Complex: A stable complex forms between antithrombin III and the protease, effectively neutralizing its activity.

Data

Research indicates that this process can be influenced by various factors, including glycosylation patterns and mutations like those seen in the Glasgow variant.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Antithrombin III is soluble in plasma and exists as a glycoprotein.
  • Stability: The protein exhibits stability under physiological conditions but may become unstable under certain mutations or post-translational modifications.

Chemical Properties

  • pH Stability Range: Optimal activity occurs at physiological pH (around 7.4).
  • Binding Affinity: Variants may show different binding affinities for heparin due to structural changes.
Applications

Scientific Uses

Antithrombin III has significant clinical relevance, particularly in:

  • Thrombosis Management: Used therapeutically to manage conditions associated with anticoagulant deficiencies.
  • Trauma Care: Monitoring levels can help assess coagulopathy risks in trauma patients .
  • Sepsis Treatment: High-dose antithrombin III has been studied for its potential anti-inflammatory effects in sepsis .
Introduction to Antithrombin III Glasgow

Antithrombin III (AT) is a critical serine protease inhibitor that regulates coagulation by inactivating thrombin and factors Xa and IXa. Its activity is significantly enhanced by heparin, a glycosaminoglycan that binds to AT and induces conformational changes accelerating protease inhibition. Hereditary AT deficiency, occurring in 1:2,000–1:5,000 individuals, is a well-established risk factor for venous thromboembolism (VTE). AT deficiency is classified into Type I (quantitative deficiency) and Type II (qualitative deficiency affecting the reactive site, heparin-binding site, or both). AT Glasgow represents a specific Type IIb variant characterized by a paradoxical gain of heparin affinity coupled with a loss of thrombin-inactivating capacity, resulting in a severe thrombotic phenotype [1] [6].

Historical Context and Discovery of Antithrombin III Glasgow

AT Glasgow was first identified in 1987 in a Scottish family exhibiting autosomal dominant thrombosis across two generations. The proband presented with recurrent venous thrombosis and showed a 50% reduction in heparin cofactor activity despite normal antigen levels. Biochemical characterization revealed two critical abnormalities:

  • Increased Heparin Affinity: When subjected to heparin-Sepharose chromatography, a significant portion of the patient’s AT eluted at higher NaCl concentrations (0.65–0.75 M vs. 0.55–0.65 M for wild-type AT), indicating stronger heparin binding [1].
  • Impaired Thrombin Inhibition: Kinetic assays demonstrated reduced thrombin inactivation rates. When monitored via SDS-PAGE, the variant AT formed diminished covalent complexes with thrombin, confirming defective protease inhibition [1].

Crossed immunoelectrophoresis showed no abnormal migration, distinguishing it from variants like AT Northwick Park. Genetic analysis later identified the causal mutation as a single nucleotide substitution in exon 6 of the SERPINC1 gene (chromosome 1q25.1), resulting in an Arg393His (R393H) substitution at the P1 residue of the reactive center loop (RCL). This residue is critical for docking and cleavage by thrombin [3] [4].

  • Table 1: Functional Characteristics of AT Glasgow vs. Wild-Type AT
    ParameterWild-Type ATAT GlasgowMethod
    Heparin Cofactor Activity100%~50%Chromogenic substrate assay
    Heparin AffinityModerate (0.55–0.65 M NaCl)High (0.65–0.75 M NaCl)Heparin-Sepharose chromatography
    Thrombin InhibitionNormalSeverely impairedSDS-PAGE complex formation
    Antigen LevelNormalNormalImmunoelectrophoresis

Clinical Significance in Hereditary Thrombophilia

AT Glasgow exemplifies a "gain-of-function" defect in anticoagulation:

  • Thrombosis Mechanism: The R393H mutation disrupts the RCL’s ability to engage thrombin’s active site. Arg393 is essential for substrate recognition by thrombin; its replacement with histidine sterically hinders the cleavage required for complex formation. Paradoxically, the mutation stabilizes the heparin-binding domain (D-helix), increasing heparin affinity but decoupling it from functional activation [3] [5] [6].
  • Thrombotic Risk: Carriers exhibit >50% lifetime risk of VTE, with onset typically before age 40. Thrombosis occurs spontaneously or is triggered by pregnancy, surgery, or trauma. Unlike other Type II variants (e.g., AT Basel: Pro41Leu), where heparin resistance predominates, AT Glasgow patients respond to heparin in vitro but remain thrombophilic due to irreversible protease inhibition defects [1] [7].
  • Laboratory Diagnosis:
  • Functional assays show discordance: near-normal progressive AT activity (thrombin inhibition without heparin) but markedly reduced heparin cofactor activity.
  • Thrombin generation assays reveal hypercoagulability when AT activity falls below 50%, with peak thrombin increasing exponentially at ≤30% activity [7].

  • Table 2: Thrombin Generation Dynamics at Different AT Activity Levels

    AT Activity (%)Peak Thrombin (% of Control)Thrombotic Risk
    10025%Baseline
    5060%Moderate increase
    3095%High
    <10100%Severe

    Data derived from thrombin generation assays using AT-depleted plasma [7]

Key Research Gaps and Objectives

Despite extensive biochemical characterization, critical questions remain:

  • Structural Dynamics: The precise conformational changes induced by R393H are undefined. X-ray crystallography of latent AT dimers suggests RCL insertion into the A-sheet of adjacent molecules may drive polymerization, but AT Glasgow’s stability remains unstudied [5].
  • Modifier Factors: Why do some R393H carriers escape thrombosis? Potential influences include:
  • Beta-AT isoform levels (higher heparin affinity) [6].
  • Co-inherited thrombophilias (e.g., Factor V Leiden).
  • Therapeutic Optimization: Heparin efficacy is suboptimal in AT Glasgow. Recombinant AT concentrates (e.g., ACOALAN®) correct activity in vitro, but clinical outcomes are unreported [7] [9].
  • Global Epidemiology: The mutation’s prevalence outside the original Scottish family is unknown. Targeted exon 6 screening in unexplained thrombophilia is warranted [4].

  • Table 3: AT Glasgow Compared to Other Notable SERPINC1 Variants

    VariantMutationFunctional DefectThrombotic Risk
    AT GlasgowArg393HisLoss of thrombin inhibitionSevere
    AT BaselPro41LeuHeparin resistanceModerate
    AT BudapestLeu131PhePolymerizationSevere
    AT Northwick ParkAla404AspHeparin-induced conformational defectMild

Properties

CAS Number

115299-92-8

Product Name

antithrombin III Glasgow

Molecular Formula

O5STi

Synonyms

antithrombin III Glasgow

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.